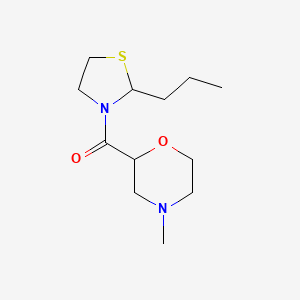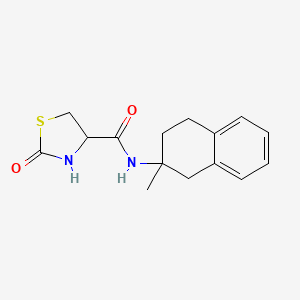
N-(2-methyl-3,4-dihydro-1H-naphthalen-2-yl)-2-oxo-1,3-thiazolidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-3,4-dihydro-1H-naphthalen-2-yl)-2-oxo-1,3-thiazolidine-4-carboxamide is a complex organic compound that belongs to the class of thiazolidine derivatives This compound features a naphthalene ring system substituted with a methyl group and a thiazolidine ring attached to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-3,4-dihydro-1H-naphthalen-2-yl)-2-oxo-1,3-thiazolidine-4-carboxamide typically involves multiple steps, starting with the preparation of the naphthalene derivative. The naphthalene ring is first hydrogenated to form the 3,4-dihydro-1H-naphthalen-2-yl moiety. Subsequently, the thiazolidine ring is constructed through a cyclization reaction involving a thioamide precursor. Finally, the carboxamide group is introduced through a reaction with an appropriate carboxylic acid derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-pressure reactors and continuous flow processes to ensure efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to achieve the desired product with minimal by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the naphthalene ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under appropriate conditions.
Major Products Formed:
Oxidation: Oxidation of the naphthalene ring can lead to the formation of naphthoquinones or other oxidized derivatives.
Reduction: Reduction of the compound can result in the formation of reduced naphthalene derivatives or thiazolidine derivatives.
Substitution: Substitution reactions can yield a variety of substituted naphthalene or thiazolidine derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(2-methyl-3,4-dihydro-1H-naphthalen-2-yl)-2-oxo-1,3-thiazolidine-4-carboxamide has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: In the medical field, this compound is being investigated for its potential therapeutic applications. It has shown promise in preclinical studies for the treatment of various diseases, including inflammatory and metabolic disorders.
Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and other industrial sectors.
Mechanism of Action
The mechanism by which N-(2-methyl-3,4-dihydro-1H-naphthalen-2-yl)-2-oxo-1,3-thiazolidine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Naphthalene derivatives: These compounds share the naphthalene ring system but may have different substituents and functional groups.
Thiazolidine derivatives: These compounds contain the thiazolidine ring but may have different substituents and functional groups.
Carboxamide derivatives: These compounds contain the carboxamide group but may have different core structures.
Uniqueness: N-(2-methyl-3,4-dihydro-1H-naphthalen-2-yl)-2-oxo-1,3-thiazolidine-4-carboxamide is unique due to its combination of the naphthalene ring, thiazolidine ring, and carboxamide group. This combination provides it with distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-(2-methyl-3,4-dihydro-1H-naphthalen-2-yl)-2-oxo-1,3-thiazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-15(17-13(18)12-9-20-14(19)16-12)7-6-10-4-2-3-5-11(10)8-15/h2-5,12H,6-9H2,1H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDJTMVUNGDAAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC=CC=C2C1)NC(=O)C3CSC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3'-(Cyclobutylmethyl)spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B6895919.png)
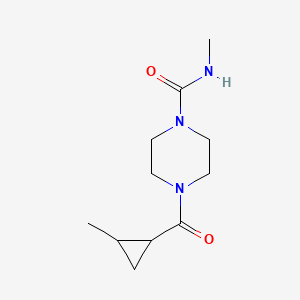
![1-(1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-yl)-2-(azepan-1-yl)propan-1-one](/img/structure/B6895936.png)
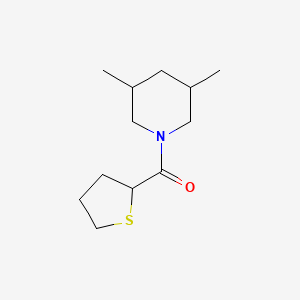
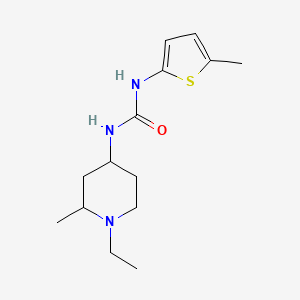
![2-[(2-Tert-butylpyrrolidin-1-yl)methyl]-5-methyl-1,3-oxazole](/img/structure/B6895954.png)
![5-[(2-Ethylthiomorpholin-4-yl)methyl]-1,2-oxazole](/img/structure/B6895961.png)
![N-(2,3-dihydro-1-benzothiophen-3-yl)imidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B6895964.png)
![[2-(Furan-2-yl)azepan-1-yl]-(thiolan-2-yl)methanone](/img/structure/B6895966.png)
![1-(1-Cyclopropylethyl)-1-methyl-3-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)urea](/img/structure/B6895976.png)
![Cyclohex-3-en-1-yl-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone](/img/structure/B6895982.png)
![3,4-dihydro-2H-pyran-6-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone](/img/structure/B6895986.png)
![2-[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]acetamide](/img/structure/B6895988.png)
